3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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Overview
Description
3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a thiolane ring, and a carbonyl group, making it a unique molecule with interesting properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-(Piperazine-1-carbonyl)-1λ6-thiolane-1,1-dione hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family and plays a crucial role in nerve impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. This leads to prolonged nerve impulse transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE, the compound increases the availability of acetylcholine, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced nerve impulse transmission. This can have various effects depending on the specific neurons involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of piperazine with a suitable carbonyl compound under acidic conditions to form the piperazine-1-carbonyl group. Subsequent steps may include cyclization reactions to introduce the thiolane ring and oxidation reactions to form the dione group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to modulate biological pathways can be harnessed to treat diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
Piperazine derivatives
Thiolane derivatives
Carbonyl-containing compounds
Uniqueness: 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its combination of piperazine, thiolane, and carbonyl groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
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Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c12-9(11-4-2-10-3-5-11)8-1-6-15(13,14)7-8;/h8,10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQAHYCXAXWNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049765-76-5 |
Source
|
Record name | 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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